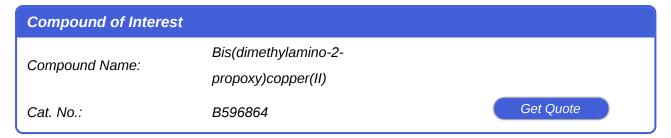


# An In-depth Technical Guide on Bis(dimethylamino-2-propoxy)copper(II)

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Bis(dimethylamino-2-propoxy)copper(II)**, with the chemical formula C<sub>10</sub>H<sub>24</sub>CuN<sub>2</sub>O<sub>2</sub>, is a copper(II) coordination complex.[1] It is also known by its synonym, Bis[1-(dimethylamino)-2-propanolato]copper.[1] This compound presents as a dark purple crystalline solid and is noted for its sensitivity to air and moisture, necessitating handling and storage under an inert atmosphere.[1] Its primary applications are in materials science as a precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of copper-containing thin films, and as a catalyst in organic synthesis.[1][2]

# **Physicochemical Properties**

A summary of the known physical and chemical properties of **Bis(dimethylamino-2-propoxy)copper(II)** is presented in Table 1.

Table 1: Physicochemical Properties of Bis(dimethylamino-2-propoxy)copper(II)



Property	Value	Reference
Molecular Formula	C10H24CuN2O2	[1][3]
Molecular Weight	267.86 g/mol	[1][3][4]
Appearance	Dark purple crystals	[1]
CAS Number	185827-91-2	[1][4][5][6]
Sensitivity	Air and moisture sensitive	[1][5]

# **Spectral Data**

Detailed, experimentally-derived spectral data for **Bis(dimethylamino-2-propoxy)copper(II)** is not extensively available in the public domain. This section outlines the expected spectral characteristics based on the analysis of similar copper(II) complexes and provides general experimental protocols for their acquisition.

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

Expected Data: Copper(II) complexes typically exhibit d-d transitions in the visible region of the electromagnetic spectrum. For a copper(II) complex with a likely distorted square planar or tetrahedral geometry, one would anticipate one or more broad absorption bands in the range of 500-800 nm. Charge transfer bands may also be observed in the UV region.

#### Data Presentation:

Table 2: Expected UV-Vis Spectral Data for Bis(dimethylamino-2-propoxy)copper(II)

Wavelength (λmax, nm)	Molar Absorptivity (ε, M <sup>-1</sup> cm <sup>-1</sup> )	Solvent	Assignment
Data not publicly available	Data not publicly available	e.g., Dichloromethane	d-d transitions
Data not publicly available	Data not publicly available	e.g., Dichloromethane	Ligand-to-metal charge transfer (LMCT)



#### Experimental Protocol:

A solution of **Bis(dimethylamino-2-propoxy)copper(II)** would be prepared in a suitable, dry, and deoxygenated solvent such as dichloromethane or toluene. The UV-Vis spectrum would be recorded at room temperature using a dual-beam spectrophotometer over a wavelength range of 200-900 nm. The concentration of the solution should be adjusted to obtain absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

## Infrared (IR) Spectroscopy

Expected Data: The IR spectrum will provide information about the coordination of the dimethylamino-2-propoxy ligand to the copper center. Key vibrational bands would include C-H, C-N, C-O, and Cu-O/Cu-N stretching and bending modes. The absence of a strong O-H stretching band would confirm the deprotonation of the alcohol group upon coordination.

#### Data Presentation:

Table 3: Expected IR Spectral Data for **Bis(dimethylamino-2-propoxy)copper(II)** 

Wavenumber (cm <sup>-1</sup> )	Assignment
Data not publicly available	ν(C-H)
Data not publicly available	ν(C-N)
Data not publicly available	ν(C-O)
Data not publicly available	ν(Cu-O) / ν(Cu-N)

#### Experimental Protocol:

Due to the air and moisture sensitivity of the compound, the IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer in a glovebox or using a sealed, airtight sample holder (e.g., a KBr pellet prepared in an inert atmosphere). The spectrum would typically be recorded in the 4000-400 cm<sup>-1</sup> range.

## Electron Paramagnetic Resonance (EPR) Spectroscopy



Expected Data: As a copper(II) complex with a  $d^9$  electron configuration, **Bis(dimethylamino-2-propoxy)copper(II)** is paramagnetic and should be EPR active. The EPR spectrum, typically recorded at low temperatures in a frozen solution or as a powder, would provide information about the electronic structure and the coordination environment of the copper ion. The spectrum is expected to be axial or rhombic, with characteristic g-values (g|| and g $\perp$ ) and possibly hyperfine coupling to the copper nucleus (I = 3/2).

#### Data Presentation:

Table 4: Expected EPR Spectral Data for Bis(dimethylamino-2-propoxy)copper(II)

Parameter	Value
g	
g⊥	Data not publicly available
A	
A⊥ (cm <sup>-1</sup> or MHz)	Data not publicly available

#### Experimental Protocol:

The EPR spectrum would be recorded on an X-band EPR spectrometer. For a frozen solution spectrum, the compound would be dissolved in a suitable glass-forming solvent (e.g., toluene or a mixture of dichloromethane and toluene) and the solution would be frozen in liquid nitrogen. The spectrum would be recorded at a temperature of approximately 77 K. A powder spectrum would be obtained from a crystalline sample of the compound at a similar low temperature.

## **Mass Spectrometry**

Expected Data: Mass spectrometry can be used to confirm the molecular weight of the complex. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) could be employed. The mass spectrum would be expected to show a molecular ion peak corresponding to the intact complex or fragments resulting from the loss of ligands. Isotope patterns for copper (<sup>63</sup>Cu and <sup>65</sup>Cu) would be a key feature for identifying copper-containing fragments.



#### Data Presentation:

Table 5: Expected Mass Spectrometry Data for **Bis(dimethylamino-2-propoxy)copper(II)** 

m/z	Assignment
Data not publicly available	[M] <sup>+</sup> or [M+H] <sup>+</sup>
Data not publicly available	Fragments

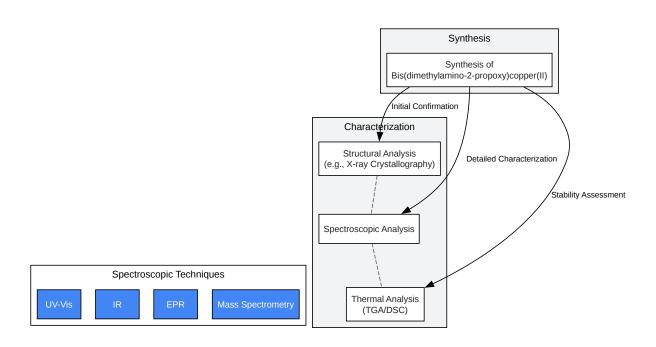
#### Experimental Protocol:

For ESI-MS, a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) would be infused into the mass spectrometer. The analysis would be performed in positive ion mode. The choice of ionization technique and solvent would be critical to prevent decomposition of the air-sensitive complex.

# **Logical Workflow for Characterization**

The following diagram illustrates a logical workflow for the synthesis and characterization of **Bis(dimethylamino-2-propoxy)copper(II)**.





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Caption: Logical workflow for the synthesis and characterization of **Bis(dimethylamino-2-propoxy)copper(II)**.

# **Signaling Pathways and Biological Activity**

There is no publicly available information to suggest that **Bis(dimethylamino-2-propoxy)copper(II)** is involved in any biological signaling pathways or has been investigated for drug development purposes. Its primary application is in materials science.

## Conclusion

**Bis(dimethylamino-2-propoxy)copper(II)** is a valuable precursor in materials chemistry. While its basic physicochemical properties are documented by commercial suppliers, a



comprehensive public dataset of its spectral properties is currently lacking. The information and protocols provided in this guide are based on established analytical techniques for similar copper(II) complexes and are intended to serve as a foundational resource for researchers undertaking a detailed characterization of this compound. Further experimental investigation is required to populate the spectral data tables and to fully elucidate the structure-property relationships of this copper complex.

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